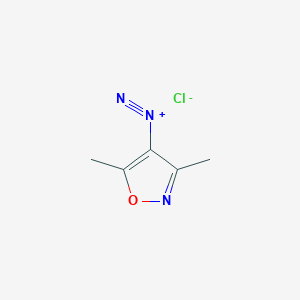![molecular formula C13H12N4O2 B14257012 Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- CAS No. 185431-97-4](/img/structure/B14257012.png)
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- is a chemical compound with a complex structure that includes a triazinyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with phenyl ethanedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of the triazinyl and phenyl groups.
1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanedione: Another related compound with two dimethylamino phenyl groups.
Uniqueness
The presence of the triazinyl group differentiates it from other similar compounds and contributes to its unique reactivity and interactions .
Propiedades
Número CAS |
185431-97-4 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)-1,2,4-triazin-6-yl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13-14-8-10(15-16-13)12(19)11(18)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
NAJMHSIPDLVLDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(N=N1)C(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)







![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
